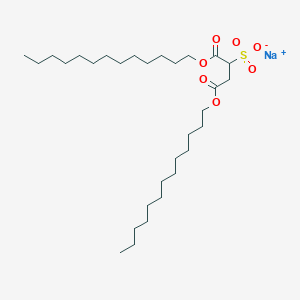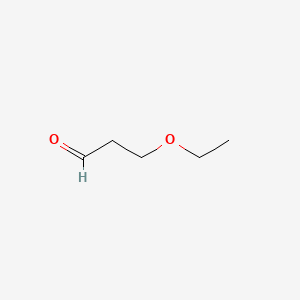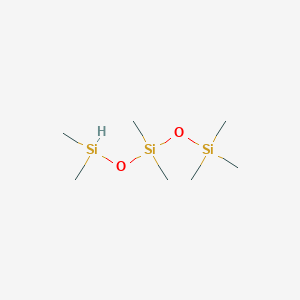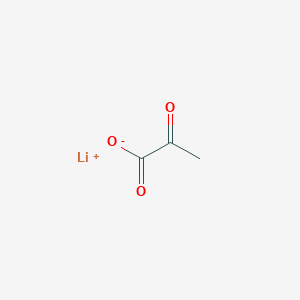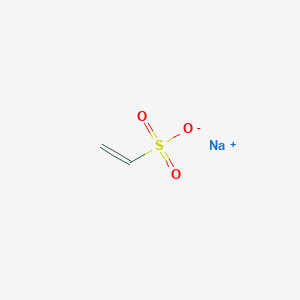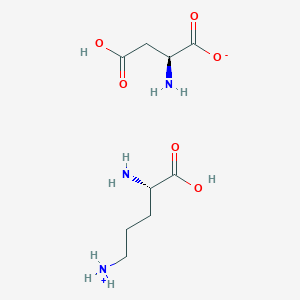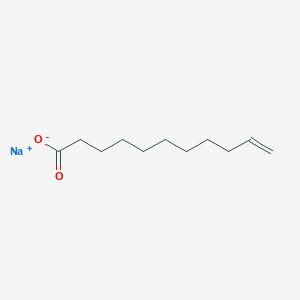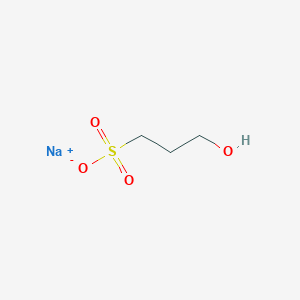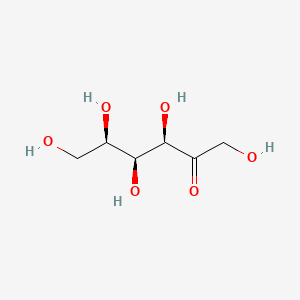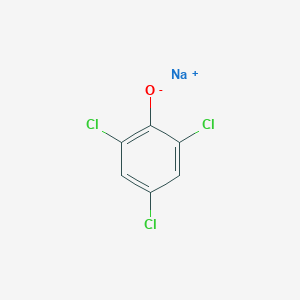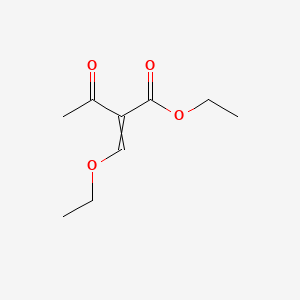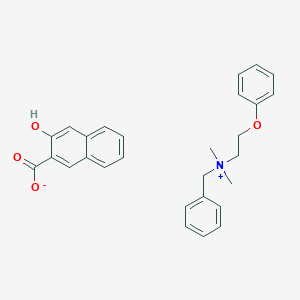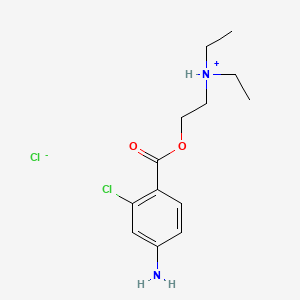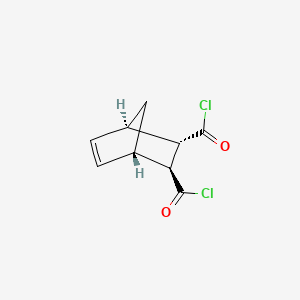
trans-5-Norbornene-2,3-dicarbonyl chloride
概要
説明
Trans-5-Norbornene-2,3-dicarbonyl chloride: is a chemical compound with the molecular formula C9H8Cl2O2 trans-3,6-endomethylene-1,2,3,6-tetrahydrophthaloyl chloride . This compound is characterized by its clear, colorless to yellowish liquid form and is used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Trans-5-Norbornene-2,3-dicarbonyl chloride can be synthesized through the reaction of norbornene derivatives with phthaloyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
化学反応の分析
Types of Reactions: Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups in the compound can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively
Polymerization Reactions: The compound can undergo ring-opening metathesis polymerization (ROMP) to form polymeric materials
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically requiring a base such as pyridine to neutralize the hydrochloric acid byproduct.
Water: Reacts to form carboxylic acids, often under ambient conditions
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the reaction with water
科学的研究の応用
Trans-5-Norbornene-2,3-dicarbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers
Biology: Employed in the modification of biomolecules and the development of bioconjugates
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of trans-5-Norbornene-2,3-dicarbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
類似化合物との比較
Trans-5-Norbornene-2,3-dicarbonyl chloride can be compared with other similar compounds such as:
Cis-5-Norbornene-2,3-dicarbonyl chloride: Differing in the spatial arrangement of the substituents, leading to different reactivity and properties
5-Norbornene-2,3-dicarboxylic anhydride: Lacks the chloride groups, resulting in different chemical behavior and applications
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo polymerization reactions also sets it apart from other similar compounds .
特性
IUPAC Name |
(1S,2S,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQIAARVSWKKG-VZFHVOOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4582-21-2 | |
| Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


